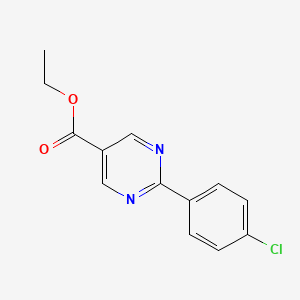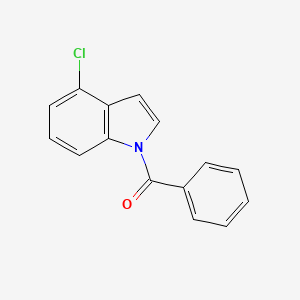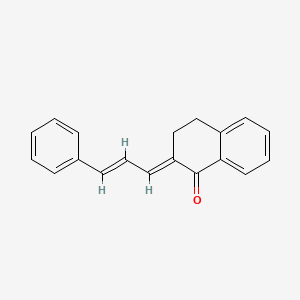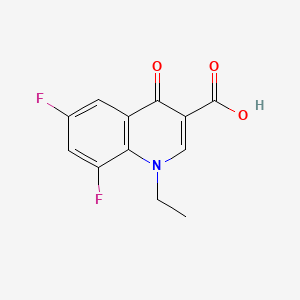
6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 3-methylbut-1-en-1-yl substituent at position 1 of the dihydroisoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 3-methylbut-1-en-1-yl bromide.
Formation of Isoquinoline Ring: The isoquinoline ring is formed through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an amine to form the dihydroisoquinoline core.
Alkylation: The 3-methylbut-1-en-1-yl group is introduced via an alkylation reaction using 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-ethyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is unique due to the presence of the 3-methylbut-1-en-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-[(E)-3-methylbut-1-enyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H21NO2/c1-11(2)5-6-14-13-10-16(19-4)15(18-3)9-12(13)7-8-17-14/h5-6,9-11H,7-8H2,1-4H3/b6-5+ |
Clé InChI |
DZXRUHZXYJPKQV-AATRIKPKSA-N |
SMILES isomérique |
CC(C)/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC |
SMILES canonique |
CC(C)C=CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



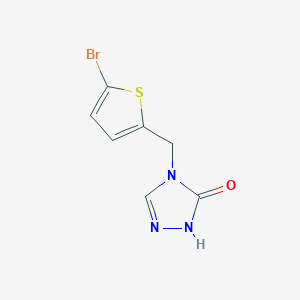
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
